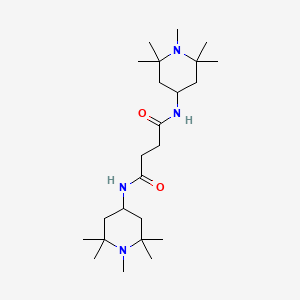
1-(3,5-dimethoxybenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide
Overview
Description
1-(3,5-dimethoxybenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide, also known as DMMDA-2, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. DMMDA-2 is a potent hallucinogenic drug that has been used in scientific research to study its mechanism of action and its effects on the human body.
Mechanism of Action
1-(3,5-dimethoxybenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide is believed to exert its hallucinogenic effects through its interaction with the serotonin 5-HT2A receptor. This receptor is found in high concentrations in the prefrontal cortex, which is responsible for cognitive and perceptual processes. Activation of the 5-HT2A receptor by 1-(3,5-dimethoxybenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide is thought to lead to changes in neural activity that result in altered perception, thought, and emotion.
Biochemical and Physiological Effects
1-(3,5-dimethoxybenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide has been shown to induce a range of biochemical and physiological effects in the human body. These effects include changes in heart rate, blood pressure, body temperature, and pupil dilation. 1-(3,5-dimethoxybenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide has also been shown to increase the release of the neurotransmitter dopamine, which is believed to be responsible for its euphoric effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3,5-dimethoxybenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide in lab experiments is its potency and specificity for the 5-HT2A receptor. This allows researchers to study the effects of hallucinogenic drugs on neural activity and behavior with a high degree of precision. However, one limitation of using 1-(3,5-dimethoxybenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide is its potential for abuse and its illegal status in many countries. This can make it difficult to obtain and use in scientific research.
Future Directions
There are several future directions for research on 1-(3,5-dimethoxybenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide. One direction is to study its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Another direction is to investigate its potential therapeutic uses, such as in the treatment of depression and anxiety. Finally, further research is needed to understand the long-term effects of 1-(3,5-dimethoxybenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide on the brain and behavior.
Scientific Research Applications
1-(3,5-dimethoxybenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide has been used in scientific research to study its effects on the human body and its mechanism of action. One study found that 1-(3,5-dimethoxybenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide has a high affinity for the serotonin 5-HT2A receptor, which is believed to be responsible for its hallucinogenic effects. Another study found that 1-(3,5-dimethoxybenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide can induce changes in brain activity that are similar to those seen in other hallucinogenic drugs, such as LSD and psilocybin.
properties
IUPAC Name |
1-(3,5-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-15-4-6-18(7-5-15)23-21(25)16-8-10-24(11-9-16)22(26)17-12-19(27-2)14-20(13-17)28-3/h4-7,12-14,16H,8-11H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHAFRXHUWCJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-dimethoxyphenyl)carbonyl]-N-(4-methylphenyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3443471.png)


![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-ethylphenyl)-4-piperidinecarboxamide](/img/structure/B3443480.png)

![N-(3-chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3443503.png)



![methyl 2-({[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B3443547.png)
![N-{4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B3443548.png)